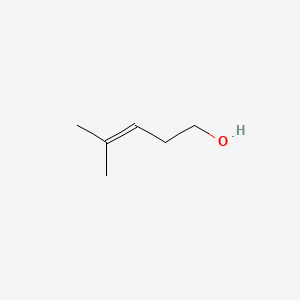

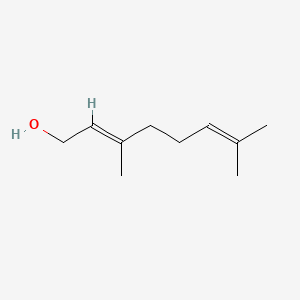

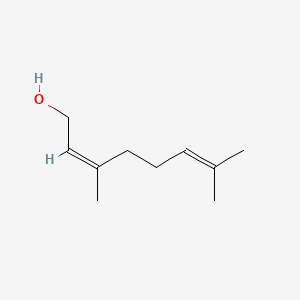

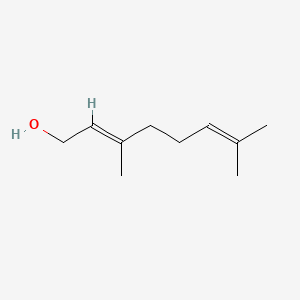

4-methylpent-3-en-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylpent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h4,7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLUOCEIANSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227175 | |

| Record name | 3-Penten-1-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-89-3 | |

| Record name | 4-Methyl-3-penten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-1-ol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-1-ol, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-penten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methylpent-3-en-1-ol chemical properties and structure

An In-depth Technical Guide to 4-methylpent-3-en-1-ol

Introduction

This compound is a homoallylic primary alcohol.[1][2][3] It is classified as a plant metabolite and has been identified in species such as Aloe arborescens.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and experimental data related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its IUPAC name, molecular formula, and various chemical identifiers. It is a six-carbon alcohol with a double bond between the third and fourth carbon atoms and a methyl group on the fourth carbon.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂O | [1][3][4][5][6][7][8] |

| SMILES String | C\C(C)=C\CCO | |

| InChI | 1S/C6H12O/c1-6(2)4-3-5-7/h4,7H,3,5H2,1-2H3 | [1][6][7][8] |

| InChIKey | FKKLUOCEIANSFL-UHFFFAOYSA-N | [1][6][7][8] |

| CAS Number | 763-89-3 | [1][3][4][5][6][7][8] |

Synonyms: Common synonyms for this compound include 4-Methyl-3-pentenol, homoprenol, and 2-methyl-2-penten-5-ol.[1][4][6][7][8]

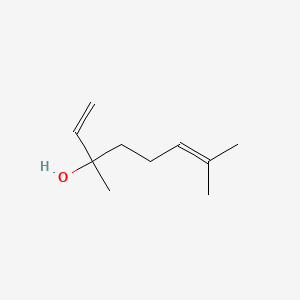

Caption: Logical relationships of the functional groups in this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Table 2: Quantitative Physicochemical Data

| Property | Value | Unit | Reference |

| Molecular Weight | 100.16 | g/mol | [1][5][9] |

| Boiling Point | 157 | °C | [2][4] |

| Density | 0.858 | g/mL at 25 °C | [2][4][10] |

| Refractive Index | n20/D 1.445 | [2][4] | |

| Flash Point | 63 (closed cup) | °C | |

| Vapor Pressure | 1.01 | mmHg at 25°C | [4] |

| LogP | 1.335 | [4] | |

| Form | Liquid |

Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.

Key Reactivity Points:

-

Primary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to aldehydes or carboxylic acids, and esterification.

-

Homoallylic Alcohol: The alkene moiety can participate in addition reactions, and its position relative to the alcohol group can influence stereochemical outcomes in certain reactions.

Reported Application:

-

It has been utilized in the synthesis of tetrahydrofuro[3,2-c]benzothiopyran, yielding a trans:cis ratio of 78:22.[2]

Experimental Protocols & Analysis

While specific, detailed protocols for the synthesis of this compound are not extensively documented in the provided search results, a general workflow for its analysis via gas chromatography-mass spectrometry (GC-MS) is a standard procedure.

General GC-MS Analysis Workflow: The analysis of this compound, particularly from a sample matrix, typically involves sample preparation followed by instrumental analysis. Liquid-phase microextraction is a cited technique for its extraction.

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Data is available from various sources, including the NIST Mass Spectrometry Data Center and commercial suppliers.

-

¹H NMR Spectra: Available from suppliers like Sigma-Aldrich.[1]

-

Mass Spectrometry (GC-MS): Electron ionization mass spectra are available in the NIST/EPA/NIH Mass Spectral Library.[6]

-

IR Spectra: FTIR spectra are available.[1]

-

Raman Spectra: Raman spectral data has also been collected.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed.[1]

-

Hazard Class: Acute Toxicity 4 (Oral)[1]

Standard personal protective equipment (PPE), including eyeshields and gloves, should be used when handling this chemical. It is classified as a combustible liquid.

References

- 1. This compound | C6H12O | CID 136582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-METHYL-3-PENTEN-1-OL | 763-89-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-Methyl-3-penten-1-ol|lookchem [lookchem.com]

- 5. This compound | 763-89-3 | Buy Now [molport.com]

- 6. 3-Penten-1-ol, 4-methyl- [webbook.nist.gov]

- 7. 3-Penten-1-ol, 4-methyl- [webbook.nist.gov]

- 8. 3-Penten-1-ol, 4-methyl- [webbook.nist.gov]

- 9. 4-Methyl-1-penten-3-ol | C6H12O | CID 20929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-methyl-3-penten-1-ol [stenutz.eu]

The Unconventional Architecture of Life: A Technical Guide to Homoprenol Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoprenols, a class of irregular isoprenoid alcohols, represent a fascinating deviation from the canonical head-to-tail assembly of isoprene (B109036) units that characterizes the vast majority of terpenoid natural products. Their unique carbon skeletons, arising from non-canonical biosynthetic pathways, have garnered increasing interest within the scientific community. These compounds, and their related homoterpene hydrocarbons, are found across different domains of life, from plants to bacteria, and play significant roles in ecological interactions. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of homoprenols, offering valuable insights for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Occurrence of Homoprenols and Homoterpenes

Homoprenols and their corresponding hydrocarbon derivatives, homoterpenes, are not as ubiquitously distributed as their regular isoprenoid counterparts. However, they have been identified in a variety of natural sources, often as minor constituents of essential oils or as induced volatiles in response to biotic stress. The most well-documented examples are the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and the C16 homoterpene (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT), which are frequently emitted from the leaves of numerous plant species upon herbivore damage. While the hydrocarbon forms are more commonly reported due to their volatility, the corresponding alcohol precursors or derivatives are inferred to exist.

Occurrence in Plants

Homoterpenes are widespread in the plant kingdom, where they play a crucial role in indirect plant defense by attracting predators and parasitoids of herbivores.

| Plant Species | Compound | Concentration | Reference |

| Zea mays (Maize) | DMNT | ~320 to ~900 ng/g (upon herbivory) | [1] |

| Zea mays (Maize) | TMTT | ~250 to ~450 ng/g (upon herbivory) | [1] |

| Pinus albicaulis | δ-3-carene, α-pinene, limonene | 22.0–37.3%, 7.8–12.6%, 6.8–9.7% of essential oil | [2] |

| Pinus flexilis | β-pinene, α-pinene | 11.1–54.8%, 19.8–37.5% of essential oil | [2] |

| Pinus lambertiana | β-pinene, α-pinene | 28.9–46.4%, 11.4–20.3% of essential oil | [2] |

| Pinus monticola | β-pinene, α-pinene, δ-3-carene | 16.7–25.6%, 9.8–15.7%, 8.2–12.9% of essential oil | [2] |

| Solidago gigantea | α-pinene, bornyl acetate, germacrene D | 0.1–36.1%, 3.8–19.8%, up to 11.4% of essential oil | [3] |

| Solidago canadensis | α-pinene, bornyl acetate | 1.3–21.8%, 6.5–20.4% of essential oil | [3] |

Table 1: Quantitative Occurrence of Selected Homoterpenes and Related Irregular Terpenes in Plants. Note: Data for homoprenols (the alcohol forms) are scarce; concentrations are primarily reported for the more volatile hydrocarbon homoterpenes. The table includes related irregular monoterpenes for context on non-canonical isoprenoid prevalence.

Occurrence in Microorganisms

Recent discoveries have highlighted that the biosynthesis of homoterpenes is not limited to plants. Actinobacteria and certain fungi have been found to possess the genetic machinery for producing these unique compounds.[4][5] A novel biosynthetic pathway in actinobacteria leads to C16 homoterpenes through the methylation of farnesyl diphosphate (B83284) (FPP).[4][6] In fungi, evidence suggests the acquisition of key biosynthetic genes from bacteria via horizontal gene transfer.[5]

Biosynthesis of Homoprenols and Homoterpenes

The biosynthesis of homoprenols and their derivatives represents a fascinating divergence from the canonical isoprenoid pathway. Instead of the regular head-to-tail condensation of isoprene units, their formation involves unique enzymatic reactions that either add or remove carbon atoms from standard isoprenoid precursors, or involve non-canonical bond formations.

Biosynthesis in Plants: Oxidative Degradation

In plants, the C11 and C16 homoterpenes, DMNT and TMTT, are not synthesized de novo but are rather the breakdown products of larger isoprenoid precursors.

-

DMNT (C11) Biosynthesis: The C15 sesquiterpenoid, (E)-nerolidol, serves as the direct precursor for DMNT. The conversion is catalyzed by a specific cytochrome P450 monooxygenase that facilitates the oxidative cleavage of a C4 unit from (E)-nerolidol.[7][8] (E)-nerolidol itself is produced from farnesyl diphosphate (FPP) by the action of a terpene synthase, such as TPS2 in maize.[7]

-

TMTT (C16) Biosynthesis: Similarly, TMTT is derived from the C20 diterpenoid, (E,E)-geranyllinalool. This precursor undergoes oxidative degradation, catalyzed by a cytochrome P450 enzyme, to yield the C16 homoterpene.[7][8][9] (E,E)-geranyllinalool is synthesized from geranylgeranyl diphosphate (GGPP) by a terpene synthase.[9]

Biosynthesis in Actinobacteria: A Novel Methylation-Cyclization Pathway

A distinct pathway for C16 homoterpene biosynthesis has been uncovered in actinobacteria.[4][6] This pathway initiates with the methylation of the common C15 precursor, farnesyl diphosphate (FPP), at the C6 position, catalyzed by a unique S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This methylation is accompanied by a double bond isomerization, yielding a C16 diphosphate intermediate. This irregular C16 precursor is then utilized by a specific type I terpene cyclase to generate a variety of cyclic C16 homoterpene scaffolds.[4]

Biosynthesis of Irregular Monoterpenes

While not strictly homoprenols, the biosynthesis of irregular monoterpenes like lavandulol (B192245) provides further insight into non-canonical isoprenoid formation. In contrast to the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) that forms the regular monoterpene precursor geranyl diphosphate (GPP), irregular monoterpenes arise from a non-head-to-tail joining of two DMAPP units. This reaction is catalyzed by a specific class of enzymes known as cis-prenyl diphosphate synthases, such as lavandulyl diphosphate synthase (LPPS).[10]

Experimental Protocols

Extraction of Volatile Homoterpenes from Plant Material

This protocol describes the extraction of volatile terpenes, including homoterpenes, from plant tissues for subsequent analysis by GC-MS.[4][11]

Materials:

-

Fresh or frozen plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Organic solvent (e.g., hexane (B92381), dichloromethane, or a mixture of hexane and ethyl acetate)[4]

-

Internal standard (e.g., n-alkane of a specific chain length)

-

Glass vials with PTFE-lined caps

-

Mortar and pestle or a tissue homogenizer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Weigh a precise amount of plant tissue (e.g., 100-500 mg).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Transfer the powdered tissue to a glass vial.

-

Add a defined volume of the extraction solvent containing a known concentration of the internal standard.

-

Vortex the mixture vigorously for 1-2 minutes.

-

For enhanced extraction, sonicate the sample in an ultrasonic bath for 10-15 minutes.

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant to a new glass vial for GC-MS analysis.

Heterologous Expression and Characterization of Terpene Synthases

This protocol outlines the general workflow for expressing a candidate terpene synthase gene in a microbial host and characterizing its enzymatic activity.[12]

Procedure:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate terpene synthase gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays: Incubate the purified enzyme with its putative isoprenoid diphosphate substrate (e.g., FPP, GGPP) in a suitable buffer containing a divalent metal cofactor (typically Mg²⁺ or Mn²⁺).

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by GC-MS to identify the terpene products.

Characterization of Homoprenols by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel compounds.

General Considerations for NMR Analysis of Homoprenols:

-

Sample Preparation: The purified homoprenol sample should be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

1D NMR:

-

¹H NMR will provide information on the number and connectivity of protons in the molecule. The chemical shifts of protons attached to carbons bearing hydroxyl groups and double bonds are characteristic.

-

¹³C NMR will reveal the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, carbinol carbons).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, aiding in stereochemical assignments.

-

Conclusion and Future Perspectives

The study of homoprenols and their biosynthetic pathways is a rapidly evolving field that continues to unveil the remarkable metabolic plasticity of living organisms. The departure from the canonical isoprene rule in the formation of these molecules opens up new avenues for understanding the evolution of metabolic diversity. For drug development professionals, the unique carbon skeletons of homoprenols and related homoterpenes may offer novel scaffolds for the design of bioactive molecules. Further exploration of the natural world, particularly in underexplored microbial niches, is likely to reveal an even greater diversity of these fascinating irregular isoprenoids and the enzymes responsible for their formation. The detailed understanding of their biosynthesis will also pave the way for the metabolic engineering of microorganisms for the sustainable production of these valuable compounds.

References

- 1. The plant terpenes DMNT and TMTT function as signaling compounds that attract Asian corn borer (Ostrinia furnacalis) to maize plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Distribution Patterns of Essential Oil Terpenes in Native and Invasive Solidago Species and Their Comparative Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Characterization of Biosynthetic Pathways for the Production of the Volatile Homoterpenes DMNT and TMTT in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]

- 11. Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 4-methylpent-3-en-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a homoallylic primary alcohol. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, offering a valuable resource for researchers in the fields of chemistry and drug development.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₆H₁₂O[1][2] Molecular Weight: 100.16 g/mol [1] CAS Number: 763-89-3[1][2]

Chemical Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound was obtained from Sigma-Aldrich Co. LLC.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | Triplet (t) | 1H | =CH- |

| ~3.6 | Triplet (t) | 2H | -CH₂-OH |

| ~2.3 | Quartet (q) | 2H | =CH-CH₂- |

| ~1.7 | Singlet (s) | 3H | =C(CH₃)- |

| ~1.6 | Singlet (s) | 3H | =C(CH₃)- |

| Variable | Singlet (s) | 1H | -OH |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound was acquired in deuterated chloroform (B151607) (CDCl₃) and sourced from Sigma-Aldrich Co. LLC.[1][3]

| Chemical Shift (δ) ppm | Assignment |

| ~133 | =C(CH₃)₂ |

| ~122 | =CH- |

| ~61 | -CH₂-OH |

| ~32 | =CH-CH₂- |

| ~26 | =C(CH₃)- |

| ~18 | =C(CH₃)- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum was obtained from a neat sample.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2915 | Strong | C-H stretch (sp³ aliphatic) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (gem-dimethyl) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 69 | High | [M - OCH₃]⁺ or [C₅H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean, dry vial.

-

The solution is then filtered through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

-

¹H NMR:

-

A standard 400 MHz (or higher) NMR spectrometer is used.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used with a 90° pulse angle.

-

A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR:

-

A standard 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.

-

The same sample and locking/shimming procedures as for ¹H NMR are employed.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (typically 128 or more) and a longer relaxation delay are used due to the lower natural abundance and longer relaxation times of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top, and the liquid is allowed to spread into a thin film between the plates.

-

The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample compartment is collected.

-

The sample is placed in the spectrometer, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Instrumentation and Data Acquisition:

-

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Gas Chromatography:

-

A small volume (typically 1 µL) of the sample solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column).

-

The column temperature is programmed to increase over time to separate the components of the sample.

-

-

Mass Spectrometry:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) is used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated by plotting the relative abundance of ions versus their m/z ratio.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

References

An In-depth Technical Guide to the Physical Properties of 4-methylpent-3-en-1-ol

This technical guide provides a comprehensive overview of the key physical properties of 4-methylpent-3-en-1-ol, specifically its boiling point and density. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work. The guide details the established physical constants and provides standardized experimental protocols for their verification.

Physical Properties of this compound

This compound is a primary alcohol with the chemical formula C6H12O.[1][2] It is also known by other names such as homoprenol.[1][2] Understanding its physical properties is crucial for its application in various chemical syntheses and developmental processes. For instance, it has been used in the synthesis of tetrahydrofuro[3,2-c]benzothiopyran.[3][4]

The boiling point and density of this compound are well-documented in the scientific literature. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions |

| Boiling Point | 157 °C | at standard atmospheric pressure (lit.) |

| Density | 0.858 g/mL | at 25 °C (lit.) |

Source: LookChem[1], Sigma-Aldrich[3], Stenutz[5], ChemicalBook[4]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For small sample volumes, the micro reflux method is a convenient and accurate procedure.[7]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Thermometer

-

Heating block or oil bath

-

Hot plate with magnetic stirrer

-

Small magnetic stirring bar

-

Clamps and stand

-

Pasteur pipette

Procedure:

-

Using a Pasteur pipette, introduce approximately 0.5 mL of the liquid sample into the test tube.

-

Add a small magnetic stirring bar to the test tube.

-

Place the test tube in the heating block on the hot plate stirrer and clamp it securely.[7]

-

Position the thermometer bulb approximately 1 cm above the surface of the liquid.[7]

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the sample and observe for boiling and the condensation of vapor on the walls of the test tube (refluxing).[7]

-

The temperature at which the vapor condensation ring is stable is the boiling point of the liquid. Record this temperature.[7]

-

It is crucial not to boil the sample to dryness.[7]

Density is the mass of a substance per unit volume.[8] A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus:

-

Electronic balance

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy

-

Beaker

-

Pipette

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance.[9][10]

-

Carefully transfer a specific volume of the liquid (e.g., 10 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[9]

-

Weigh the graduated cylinder containing the liquid and record the combined mass.[9][10]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[10]

-

Calculate the density using the formula: Density = Mass / Volume.[8][9]

-

For improved accuracy, repeat the measurement multiple times and calculate the average density.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H12O | CID 136582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-3-penten-1-ol 97 763-89-3 [sigmaaldrich.com]

- 4. 4-METHYL-3-PENTEN-1-OL | 763-89-3 [chemicalbook.com]

- 5. 4-methyl-3-penten-1-ol [stenutz.eu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-methylpent-3-en-1-ol (CAS: 763-89-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methylpent-3-en-1-ol (CAS: 763-89-3), a homoallylic alcohol with potential applications in organic synthesis and as a precursor for biologically active molecules. This document collates its chemical and physical properties, spectroscopic data, and safety information. While direct pharmacological applications of this compound are not extensively documented, this guide explores the synthesis and antibacterial activity of a key derivative, 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide, as a case study for its potential in drug development. Detailed experimental protocols for the synthesis of this derivative are provided, alongside a discussion of the general biological effects of related short-chain unsaturated and isoprenoid alcohols.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is classified as a homoallylic and a primary alcohol.[2] It has been identified as a plant metabolite, found in organisms such as Aloe arborescens.[2]

| Property | Value | Reference |

| CAS Number | 763-89-3 | [2] |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Density | 0.858 g/mL at 25 °C | [3] |

| Boiling Point | 157 °C | [3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.445 | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol. | [5] |

| InChIKey | FKKLUOCEIANSFL-UHFFFAOYSA-N | [2] |

| SMILES | CC(=CCCO)C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Data available on PubChem and SpectraBase.[2][6] |

| ¹³C NMR | Data available on PubChem and other databases.[2][7][8][9] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center library entry available.[2][10][11] |

| Infrared (IR) Spectroscopy | Neat IR spectrum data is available.[2][12][13][14] |

Synthesis of this compound

-

Grignard Reaction: The reaction of an appropriate Grignard reagent with an aldehyde or epoxide is a standard method for forming alcohols. For instance, the reaction of isovaleraldehyde (B47997) with an acetylene (B1199291) Grignard reagent, followed by reduction, could potentially yield this compound.[10][15][16][17]

-

Wittig Reaction: The Wittig reaction can be employed to form the carbon-carbon double bond, followed by reduction of a carbonyl group to the alcohol.[3][18][19][20][21]

-

Hydroboration-Oxidation: The hydroboration-oxidation of a suitable diene, such as 4-methyl-1,3-pentadiene, could be a viable route.[22][23]

-

Reduction of an Aldehyde: The selective reduction of 4-methyl-3-pentenal would yield the target alcohol.

A generalized workflow for the synthesis of a primary alcohol via a Grignard reaction is presented below.

Biological Activity and Drug Development Potential

Direct studies on the biological activity of this compound are limited. However, its structural motif as an isoprenoid alcohol suggests potential interactions with biological membranes and metabolic pathways.[6][24][25][26][27] Short-chain unsaturated alcohols have been shown to exhibit cytotoxicity and can interfere with intracellular signaling cascades.[1][4][28][29][30]

A significant indicator of the potential of this compound as a scaffold in drug development comes from the documented antibacterial activity of its derivative, 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide .

Antibacterial Activity of a this compound Derivative

Research has demonstrated that 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide exhibits specific antibacterial activity against Staphylococcus aureus, a significant human pathogen.[1][2] The compound was found to be ineffective against Escherichia coli, suggesting a selective mode of action.[1][2]

| Derivative | Target Organism | Activity | Reference |

| 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide | Staphylococcus aureus | Active | [1][2] |

| Escherichia coli | Inactive | [1][2] |

Experimental Protocol: Synthesis of 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide

The synthesis of this antibacterial derivative involves a two-step process starting from β-myrcene.[1][2]

Step 1: Diels-Alder Reaction

-

Reactants: β-myrcene and dimethyl maleate.

-

Conditions: The reaction is carried out at 150 °C for 3 hours without a catalyst.[1][2]

-

Product: Dimethyl 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylate.

Step 2: Ammonolysis

-

Reactant: Dimethyl 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxylate.

-

Conditions: The reaction is performed in methanol (B129727) under an ammonia (B1221849) pressure of 0.4 MPa for 18 hours.[1][2]

-

Product: 4-(4-methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide.

Potential Signaling Pathways and Biological Interactions

Given the lack of direct studies on this compound, we can infer potential biological interactions based on the properties of related molecules.

Short-chain alcohols are known to interact with cell membranes, potentially altering their fluidity and permeability.[29] This can, in turn, affect the function of membrane-bound proteins and signaling pathways.[1][4][28] For instance, ethanol (B145695) has been shown to modulate the activity of G-protein coupled receptors and ion channels.[30]

The structural similarity of this compound to isoprenoid alcohols suggests it could be a substrate for kinases or other enzymes involved in isoprenoid metabolism.[6][25][27] Isoprenoids are crucial for various cellular processes, including protein prenylation, which is vital for the proper functioning of signaling proteins like Ras and Rap.[6]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2][4] It is a combustible liquid.[4] Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound.[4]

Conclusion

This compound is a versatile homoallylic alcohol with established chemical and physical properties. While its direct application in drug development is not yet well-defined, the demonstrated antibacterial activity of a key derivative highlights its potential as a valuable scaffold for the synthesis of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery. The synthetic accessibility of this compound, coupled with the potential for diverse functionalization, makes it a molecule of interest for further investigation.

References

- 1. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H12O | CID 136582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Short-Chained Alcohols Make Membrane Surfaces Conducive for Melittin Action: Implication for the Physiological Role of Alcohols in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Isoprenoid alcohols utilization by malaria parasites [frontiersin.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 11. 3-Penten-1-ol, 4-methyl- [webbook.nist.gov]

- 12. 4-METHYL-1-PENTEN-3-OL(4798-45-2) IR Spectrum [chemicalbook.com]

- 13. 4-Penten-1-ol, 3-methyl- [webbook.nist.gov]

- 14. 1-Penten-3-ol, 4-methyl- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 21. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 22. researchgate.net [researchgate.net]

- 23. Hydroboration oxidation of 4-methyl octene would give [allen.in]

- 24. Isoprenoid Alcohols are Susceptible to Oxidation with Singlet Oxygen and Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Short-chain alcohols promote an early stage of membrane hemifusion - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effect of short-chain primary alcohols on fluidity and activity of sarcoplasmic reticulum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 4-methylpent-3-en-1-ol in chemical literature

An In-depth Technical Guide to 4-methylpent-3-en-1-ol and Its Synonyms in Chemical Literature

This technical guide provides a comprehensive overview of this compound, a significant chemical compound with applications in various scientific fields. Aimed at researchers, scientists, and professionals in drug development, this document details its nomenclature, physicochemical properties, potential synthetic routes, and biological significance.

Chemical Identity and Synonyms

This compound is known by several names in chemical literature, which can sometimes lead to ambiguity. A clear understanding of its various synonyms is crucial for accurate literature searches and chemical sourcing. The compound is systematically named under IUPAC nomenclature, and it is also assigned a unique CAS Registry Number for unambiguous identification.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Registry No. | 763-89-3[1] |

| Common Synonyms | 4-Methyl-3-penten-1-ol, 4-methyl-3-pentenol, homoprenol, 2-methyl-2-penten-5-ol, 3-Penten-1-ol, 4-methyl-[2] |

| Molecular Formula | C6H12O[2] |

| Linear Formula | (CH3)2C=CHCH2CH2OH |

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in different chemical environments.

| Property | Value |

| Molecular Weight | 100.16 g/mol [1] |

| Density | 0.858 g/mL at 25 °C[2] |

| Boiling Point | 157 °C[2] |

| Flash Point | 146 °F (63.3 °C)[2] |

| Refractive Index (n20/D) | 1.445[2] |

| Vapor Pressure | 1.01 mmHg at 25°C[2] |

| LogP | 1.335[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

Experimental Protocols: A Proposed Synthetic Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound would involve disconnecting the molecule at the double bond, suggesting a Wittig reaction between a phosphonium (B103445) ylide and a carbonyl compound. The alcohol functionality can be introduced from a protected aldehyde.

Forward Synthesis Protocol

Step 1: Preparation of the Phosphonium Ylide

The synthesis begins with the formation of a phosphonium salt from triphenylphosphine (B44618) and an appropriate alkyl halide, followed by deprotonation with a strong base to generate the ylide.[3]

-

Materials: Triphenylphosphine, 3-bromopropan-1-ol (protected as a silyl (B83357) ether), strong base (e.g., n-butyllithium), anhydrous solvent (e.g., THF).

-

Procedure:

-

Dissolve triphenylphosphine in anhydrous THF under an inert atmosphere.

-

Add the protected 3-bromopropan-1-ol to the solution and reflux to form the phosphonium salt.

-

Cool the reaction mixture to 0 °C and add n-butyllithium dropwise to generate the corresponding phosphonium ylide.

-

Step 2: Wittig Reaction

The generated ylide is then reacted with a ketone to form the desired alkene.[4]

-

Materials: Acetone (B3395972), the prepared phosphonium ylide solution.

-

Procedure:

-

To the ylide solution at 0 °C, add acetone dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Step 3: Deprotection and Purification

The final step involves the removal of the protecting group from the alcohol and purification of the final product.

-

Materials: The crude product from the Wittig reaction, a deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for a silyl ether), ethyl acetate, brine.

-

Procedure:

-

Extract the crude product with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in THF and add the deprotecting agent.

-

Stir until the deprotection is complete (monitored by TLC).

-

Work up the reaction and purify the final product, this compound, by column chromatography.

-

Biological Significance and Signaling Pathways

Currently, there is no direct evidence in the literature implicating this compound in specific signaling pathways. However, its identity as a plant metabolite suggests its involvement in the complex network of plant biochemistry.[1]

Role as a Plant Volatile

Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in defense, pollination, and communication.[5] These compounds are often derived from major biosynthetic pathways, such as the terpenoid pathway. While this compound is not a canonical terpene, its structure is related to isoprenoid units, which are the building blocks of terpenes.[6] It is plausible that it is synthesized through a variation of the fatty acid or amino acid degradation pathways that also produce other plant volatiles.

Potential Role in Plant-Insect Interactions

Many structurally similar alcohols and their derivatives are known to act as insect pheromones or kairomones. For instance, (Z)-3-hexenol is a well-known green leaf volatile that mediates interactions between plants, herbivores, and their natural enemies.[7] Given its structural features, this compound could potentially have a role in such tritrophic interactions, although specific studies are needed to confirm this.

Conclusion

References

- 1. This compound | C6H12O | CID 136582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. leah4sci.com [leah4sci.com]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 4-Methylpent-3-en-1-ol from Plant Sources

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methylpent-3-en-1-ol, a homoallylic primary alcohol, is a volatile organic compound that contributes to the aromatic profile of various plants. While not a major constituent of most essential oils, its presence has been confirmed in several species of significant economic and academic interest, including grapes (Vitis vinifera), tea flowers (Camellia sinensis), and hops (Humulus lupulus). This technical guide provides a comprehensive overview of the known plant sources of this compound, collates available quantitative data, and presents detailed, synthesized protocols for its extraction and isolation. The methodologies described are based on established techniques for the separation of volatile alcohols and terpenoids from complex plant matrices, providing a practical framework for researchers aiming to isolate this compound for further study.

Natural Occurrence and Quantitative Data

This compound has been identified as a minor volatile component in a range of plant species. Its discovery is largely a result of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), applied to the study of plant essential oils and aromatic profiles. The compound is often found alongside other well-known terpenes and alcohols. While preparative-scale isolation is not widely documented, analytical studies provide valuable data on its natural concentrations.

Table 1: Documented Natural Sources and Concentration of this compound

| Plant Species | Common Name | Plant Part | Analytical Method | Concentration / Relative Abundance | Reference(s) |

|---|---|---|---|---|---|

| Vitis vinifera | Grape | Berries, Juice, Wine | GC-MS, SPME-GC/MS | Detected as a minor volatile component | [1][2][3] |

| Camellia sinensis | Tea Plant | Flowers | HS-GC-MS | Identified as a volatile constituent | [4][5][6][7][8] |

| Humulus lupulus | Hop | Cones (Essential Oil) | GC-MS | Identified as a component of hop oil aroma | [9][10][11] |

| Aloe arborescens | Krantz Aloe | Not Specified | Not Specified | Reported as a metabolite | [12][13] |

| Alkanna cappadocica | Cappidocian Alkanet | Not Specified | Not Specified | Listed as a natural occurrence | [14] |

| Rheum rhabarbarum | Rhubarb | Not Specified | Not Specified | Listed as a natural occurrence |[14] |

Note: Specific quantitative values are often not reported as this compound is typically a minor constituent. Its presence is confirmed, but concentration can vary significantly based on cultivar, environmental conditions, and processing.

Experimental Protocols for Isolation and Purification

While a singular, standardized protocol for the preparative-scale isolation of this compound is not available in the literature, a robust and effective procedure can be synthesized from established methods for extracting essential oils and purifying specific terpene alcohols.[15][16][17] The following two-stage protocol outlines a practical approach, beginning with the extraction of the crude volatile fraction and proceeding to the chromatographic purification of the target compound.

Steam distillation is a widely used and efficient method for extracting volatile compounds from plant material without thermal degradation.[18][19][20] This process is ideal for obtaining the essential oil fraction, which will contain this compound.

Protocol: Steam Distillation of Plant Material (e.g., Grape Pomace or Tea Flowers)

-

Material Preparation:

-

Acquire fresh or freshly frozen plant material (e.g., 1-2 kg of grape pomace or 500 g of tea flowers).

-

If using grape pomace, ensure it is free from excessive residual sugars by a light water wash, as this can complicate distillation.

-

Coarsely chop or blend the material to increase the surface area for efficient steam penetration.

-

-

Apparatus Setup:

-

Assemble a steam distillation apparatus, typically consisting of a steam generator (boiling flask with water), a biomass flask where the plant material is placed, a condenser, and a collection vessel (e.g., a Florentine flask or a separatory funnel).

-

-

Distillation Process:

-

Place the prepared plant material into the biomass flask.

-

Begin heating the steam generator to produce a steady flow of steam.

-

Pass the steam through the plant material. The hot steam will cause the plant's aromatic glands to rupture, releasing the volatile oils.

-

The steam, now carrying the volatile compounds, travels to the condenser.

-

Ensure a consistent flow of cold water through the condenser to efficiently cool the steam and vapor back into a liquid state (the distillate).

-

-

Collection and Separation:

-

Collect the distillate, which will consist of water and the immiscible essential oil.

-

Continue the process for 2-4 hours, or until the volume of collected oil plateaus.

-

Transfer the collected distillate to a separatory funnel. Allow the layers to fully separate.

-

Carefully drain the lower aqueous layer (hydrosol). Collect the upper layer, which is the crude essential oil.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water. Decant the dried oil into a clean, amber glass vial and store at 4°C under a nitrogen atmosphere to prevent oxidation.

-

The crude essential oil is a complex mixture. To isolate this compound, a combination of fractional distillation (optional, for enrichment) and column chromatography is effective.[15][17]

Protocol: Silica (B1680970) Gel Column Chromatography

-

Column Preparation:

-

Select a glass chromatography column of appropriate size (e.g., 40 cm length, 2.5 cm diameter for a 1-5 g oil sample).

-

Prepare a slurry of silica gel (e.g., silica gel 60, 70-230 mesh) in a non-polar solvent like n-hexane.

-

Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed. Add a small layer of sand to the top of the silica bed to prevent disturbance.

-

Equilibrate the column by running the starting mobile phase (e.g., 100% n-hexane) through it until the bed is stable.

-

-

Sample Loading:

-

Dissolve the crude essential oil (1-5 g) in a minimal amount of the starting mobile phase (n-hexane).

-

Alternatively, for better resolution, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the non-polar mobile phase (100% n-hexane) to elute non-polar hydrocarbons (e.g., myrcene, pinene).

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. This is known as a gradient elution. A suggested gradient could be:

-

100% n-hexane

-

2% Ethyl Acetate in n-hexane

-

5% Ethyl Acetate in n-hexane

-

10% Ethyl Acetate in n-hexane

-

(Continue increasing polarity as needed based on separation)

-

-

Collect fractions of a fixed volume (e.g., 10-20 mL) in separate test tubes or vials.

-

-

Analysis and Pooling:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain this compound.

-

For TLC, spot each fraction on a silica plate and develop it in an appropriate solvent system (e.g., 90:10 hexane:ethyl acetate). Visualize spots using an appropriate stain (e.g., potassium permanganate (B83412) or vanillin-sulfuric acid).

-

Pool the fractions that contain the pure target compound.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure to yield the isolated this compound.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the extraction and isolation of this compound.

References

- 1. scispace.com [scispace.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of volatile components of tea flowers (Camellia sinensis) growing in Kangra by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming [frontiersin.org]

- 6. Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. beersmith.com [beersmith.com]

- 10. asbcnet.org [asbcnet.org]

- 11. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C6H12O | CID 136582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

- 15. iipseries.org [iipseries.org]

- 16. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. column-chromatography.com [column-chromatography.com]

- 18. Steam distillation - Wikipedia [en.wikipedia.org]

- 19. Evaluation of Fractions Obtained Through Steam Distillation and Hydroalcoholic Maceration of Wood Chips from Pinus mugo for Flavouring Italian Spirit grappa | MDPI [mdpi.com]

- 20. youtube.com [youtube.com]

A Theoretical Investigation into the Molecular Structure of 4-methylpent-3-en-1-ol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical approach for determining the molecular structure and conformational landscape of 4-methylpent-3-en-1-ol. In the absence of specific published computational data for this molecule, this paper provides a comprehensive methodological framework. It details the application of ab initio and Density Functional Theory (DFT) methods, which are the cornerstone of modern computational chemistry for elucidating molecular geometries. To illustrate these principles, this guide presents representative data from theoretical studies on analogous unsaturated alcohols. Furthermore, a detailed workflow for such a computational investigation is provided, offering a roadmap for researchers undertaking similar studies.

Introduction

This compound is a primary alcohol with an unsaturated backbone, a structure that suggests a rich conformational space due to the presence of multiple rotatable bonds. Understanding the three-dimensional structure of such molecules is paramount in various scientific disciplines, including drug design and materials science, as the molecular conformation often dictates its biological activity and physical properties. Theoretical calculations provide a powerful, non-experimental avenue to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them.

This whitepaper will detail the established computational protocols necessary to perform a thorough theoretical analysis of the molecular structure of this compound.

Theoretical Methodology

The determination of a molecule's stable geometric isomers and their relative energies is typically achieved through quantum mechanical calculations. The general workflow involves geometry optimization and frequency analysis.

Computational Methods

Density Functional Theory (DFT): This is a widely used method in computational chemistry that calculates the electronic structure of atoms, molecules, and solids.[1] It is generally favored for its balance between accuracy and computational cost.[2] A common functional used for such studies is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3][4]

Ab Initio Methods: These methods are based on first principles and do not rely on experimental parameters.[5] The Hartree-Fock (HF) method is a foundational ab initio method, though more accurate (and computationally expensive) methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are often employed for higher accuracy.[6][7]

Basis Sets

The choice of basis set is crucial for the accuracy of the calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G*, are commonly used for geometry optimizations of organic molecules.[3] The addition of polarization functions (the '' in 6-31G) allows for more flexibility in describing the electron distribution around atoms, which is important for capturing the nuances of chemical bonding. For more accurate energy calculations, larger basis sets with diffuse functions (e.g., 6-311++G(d,p)) may be employed.[4]

Experimental Protocols: A Typical Computational Workflow

-

Initial Structure Generation: The starting point is the generation of an initial 3D structure of this compound. This can be done using molecular building software.

-

Conformational Search: Due to the presence of rotatable single bonds, a systematic or stochastic conformational search is performed to identify various possible low-energy conformers.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization. This process systematically alters the atomic coordinates to find the arrangement with the lowest potential energy on the potential energy surface.[8] This is typically performed using a method like DFT with the B3LYP functional and a basis set such as 6-31G*.

-

Frequency Analysis: Following optimization, a frequency calculation is performed on each stationary point. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).[9] These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), which is used to correct the total electronic energies.

-

Single-Point Energy Refinement: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Analysis of Results: The final step involves analyzing the optimized geometries to determine bond lengths, bond angles, and dihedral angles. The relative energies of the conformers are used to determine their populations at a given temperature.

Data Presentation: Illustrative Theoretical Data for Unsaturated Alcohols

Table 1: Representative Calculated Bond Lengths (Å) for Unsaturated Alcohols.

| Bond | Allyl Alcohol (CH₂=CHCH₂OH) | Pent-3-en-1-ol |

| C=C | 1.33 | 1.34 |

| C-C | 1.50 | 1.51 |

| C-O | 1.43 | 1.43 |

| O-H | 0.96 | 0.96 |

| C-H (sp²) | 1.08 | 1.09 |

| C-H (sp³) | 1.09 | 1.10 |

Note: These are representative values and can vary depending on the level of theory and basis set used.

Table 2: Representative Calculated Bond Angles (°) for Unsaturated Alcohols.

| Angle | Allyl Alcohol (CH₂=CHCH₂OH) | Pent-3-en-1-ol |

| C=C-C | 125.0 | 124.5 |

| C-C-O | 110.0 | 109.5 |

| C-O-H | 108.0 | 108.5 |

| H-C-H (sp³) | 109.5 | 109.5 |

Note: These are representative values and can vary depending on the level of theory and basis set used.

Table 3: Representative Calculated Dihedral Angles (°) for Key Rotations in Unsaturated Alcohols.

| Dihedral Angle | Description | Allyl Alcohol | Pent-3-en-1-ol |

| C=C-C-O | Rotation around the C-C single bond | ~120° (gauche) | ~60° (gauche), ~180° (anti) |

| C-C-O-H | Rotation around the C-O single bond | ~60° (gauche), ~180° (anti) | ~60° (gauche), ~180° (anti) |

Note: The stability of different conformers is highly dependent on the specific dihedral angles.

Visualization of the Theoretical Calculation Workflow

The following diagram illustrates the logical flow of a typical theoretical investigation into the molecular structure of a molecule like this compound.

Caption: Workflow for theoretical molecular structure calculation.

Conclusion

This whitepaper has provided a comprehensive overview of the theoretical methodologies required to elucidate the molecular structure of this compound. While specific computational data for this molecule remains to be published, the outlined workflow, utilizing established quantum mechanical methods such as Density Functional Theory, offers a robust framework for researchers. The illustrative data from similar unsaturated alcohols serves as a valuable reference point for expected geometric parameters. By following the detailed protocols and workflow presented, researchers in computational chemistry, drug development, and related fields can confidently undertake theoretical investigations to unlock the structural and energetic secrets of this compound and other complex organic molecules.

References

- 1. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]

- 2. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calculations of molecular structure | Research Starters | EBSCO Research [ebsco.com]

- 6. Large-Scale Molecular Structure Calculation Based on MP2 Method (Wave Functional Theory that Includes Electron Correlation) with DC | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 7. scribd.com [scribd.com]

- 8. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 9. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

An In-depth Technical Guide to the Isomers of 4-methylpent-3-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 4-methylpent-3-en-1-ol, focusing on their physicochemical properties, spectroscopic data, and synthetic methodologies. This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize these versatile building blocks in the development of novel compounds and materials.

Introduction to the Isomers of this compound

This compound is an unsaturated alcohol with the molecular formula C₆H₁₂O. Due to the presence of a carbon-carbon double bond and the potential for positional and geometric isomerism, a variety of structurally distinct isomers exist. These isomers can exhibit different physical, chemical, and biological properties. This guide will focus on the key constitutional and geometric isomers of this compound.

The primary isomers of interest are:

-

Geometric Isomers of this compound:

-

(E)-4-methylpent-3-en-1-ol

-

(Z)-4-methylpent-3-en-1-ol

-

-

Constitutional Isomers (Unsaturated Alcohols):

-

4-methylpent-1-en-3-ol

-

4-methylpent-2-en-1-ol (E and Z isomers)

-

2-methylpent-3-en-1-ol

-

3-methylpent-3-en-1-ol (E and Z isomers)

-

Physicochemical and Spectroscopic Properties

The properties of these isomers are summarized in the tables below. Data has been compiled from various chemical databases and literature sources. Note that experimental values for all isomers may not be consistently available.

Table 1: Physical Properties of this compound and its Isomers

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| This compound (mixture of isomers) | 763-89-3 | 157 | 0.858 at 25°C | 1.445 |

| 4-methylpent-1-en-3-ol | 4798-45-2 | 134-136 | 0.843 | 1.432 |

| (E)-4-methylpent-2-en-1-ol | 5362-55-0 | 152-154 | 0.85 | 1.444 |

| (Z)-3-methylpent-2-en-1-ol | 30804-75-2 | 156-157 | 0.864 | 1.453 |

| 2-methylpent-3-en-1-ol | 62238-37-3 | 145-147 | - | - |

| (E)-3-methylpent-3-en-1-ol | 1708-99-2 | - | - | - |

Table 2: Spectroscopic Data of this compound and its Isomers

| Isomer | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key IR Absorptions (cm⁻¹) |

| This compound (mixture) | 5.1 (t, 1H), 3.6 (t, 2H), 2.3 (q, 2H), 1.7 (s, 3H), 1.6 (s, 3H) | 132.8, 122.9, 61.5, 31.8, 25.7, 17.6 | 3330 (O-H), 2915 (C-H), 1670 (C=C), 1050 (C-O) |

| 4-methylpent-1-en-3-ol | 5.8 (ddd, 1H), 5.2 (d, 1H), 5.0 (d, 1H), 4.0 (m, 1H), 1.8 (m, 1H), 0.9 (d, 6H) | 139.9, 115.3, 75.9, 33.4, 18.2, 17.5 | 3360 (O-H), 3080 (=C-H), 2960 (C-H), 1645 (C=C), 1020 (C-O) |

| (E)-4-methylpent-2-en-1-ol | 5.7-5.5 (m, 2H), 4.1 (d, 2H), 2.3 (m, 1H), 1.0 (d, 6H) | 138.5, 125.4, 63.8, 31.1, 22.4 | 3320 (O-H), 3030 (=C-H), 2955 (C-H), 1675 (C=C), 970 (=C-H bend) |

Detailed spectroscopic data for all individual isomers can be found in chemical databases such as PubChem and the NIST WebBook.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis of specific isomers of this compound are not always explicitly published. However, based on established synthetic methodologies for allylic alcohols, the following protocols can be proposed.

Synthesis of (E)- and (Z)-4-methylpent-3-en-1-ol via Wittig Reaction

This protocol outlines a general approach for the synthesis of a mixture of (E)- and (Z)-4-methylpent-3-en-1-ol starting from 3-hydroxypropanal (B37111) and an appropriate phosphorane. The ratio of E/Z isomers can be influenced by the reaction conditions and the nature of the ylide.

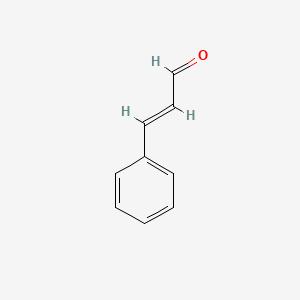

Workflow Diagram:

Caption: Wittig synthesis of this compound.

Methodology:

-

Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of n-butyllithium in hexanes dropwise with stirring. Allow the resulting deep red solution to stir at -78 °C for 30 minutes and then warm to 0 °C for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of 3-hydroxypropanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the mixture of (E)- and (Z)-4-methylpent-3-en-1-ol. The isomers may be separable by careful chromatography or distillation.

Synthesis of 4-methylpent-1-en-3-ol via Grignard Reaction

This protocol describes the synthesis of the constitutional isomer 4-methylpent-1-en-3-ol by the addition of a vinyl Grignard reagent to isobutyraldehyde (B47883).

Workflow Diagram:

Caption: Grignard synthesis of 4-methylpent-1-en-3-ol.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of vinyl bromide in anhydrous THF dropwise via the addition funnel. The reaction should be initiated with gentle heating if necessary. Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of isobutyraldehyde in anhydrous THF dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude alcohol can be purified by distillation under reduced pressure.

Synthesis of (E)-4-methylpent-2-en-1-ol via Reduction of (E)-4-methylpent-2-enal

This protocol outlines the selective 1,2-reduction of an α,β-unsaturated aldehyde to the corresponding allylic alcohol.

Workflow Diagram:

Caption: Reduction synthesis of (E)-4-methylpent-2-en-1-ol.

Methodology:

-

Reduction: Dissolve (E)-4-methylpent-2-enal in a mixture of methanol and dichloromethane (B109758) (DCM) and cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise with stirring, maintaining the temperature below 5 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of water. Add dilute hydrochloric acid to neutralize the mixture. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to afford the pure allylic alcohol.

Signaling Pathways and Logical Relationships

While these small molecules are not typically involved in complex signaling pathways themselves, their synthesis often follows a logical progression of reactions. The following diagram illustrates the relationship between different classes of isomers and potential synthetic transformations.

Caption: Synthetic relationships between precursors and target isomers.

Conclusion

The isomers of this compound represent a diverse set of molecules with potential applications in various fields of chemical research. This guide has provided a summary of their properties and outlined plausible synthetic routes based on established organic chemistry principles. The provided experimental frameworks can be adapted and optimized for the specific needs of a research project. Further investigation into the biological activities and material properties of these individual isomers may reveal novel and valuable applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Insect Pheromone Analogues from 4-methylpent-3-en-1-ol

Introduction

Insect pheromones are crucial for intraspecific communication and are increasingly utilized in integrated pest management strategies as environmentally benign alternatives to conventional pesticides.[1] The synthesis of these often complex molecules is a significant area of research in organic chemistry. This document outlines the application of 4-methylpent-3-en-1-ol as a versatile precursor for the synthesis of insect pheromone analogues. While not a direct precursor to naturally occurring pheromones like ipsenol, its structure allows for straightforward chemical transformations to produce structurally related and potentially bioactive molecules.

This application note provides detailed protocols for a two-step synthetic sequence: the oxidation of this compound to its corresponding aldehyde, 4-methylpent-3-en-1-al, followed by a Grignard reaction to generate a more complex secondary alcohol, a common structural motif in insect pheromones.

Section 1: Oxidation of this compound to 4-methylpent-3-en-1-al